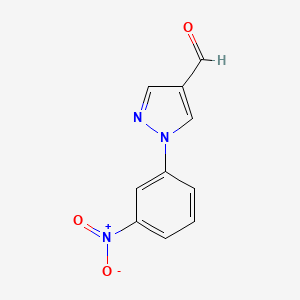

1-(3-Nitrophenyl)-1H-pyrazole-4-carbaldehyde

Description

1-(3-Nitrophenyl)-1H-pyrazole-4-carbaldehyde is a pyrazole-based heterocyclic compound featuring a nitro group at the meta position of the phenyl ring and an aldehyde functional group at the 4-position of the pyrazole core. This compound (CAS: 101872-31-5) is synthesized as a key intermediate in medicinal chemistry, particularly for developing antimicrobial, antioxidant, and anti-inflammatory agents . Its molecular formula is C₁₀H₇N₃O₃, with a molecular weight of 217.18 g/mol. The nitro group enhances electron-withdrawing properties, influencing reactivity and biological activity, while the aldehyde moiety provides a versatile site for further functionalization, such as condensation reactions to form hydrazones or Schiff bases .

Properties

IUPAC Name |

1-(3-nitrophenyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O3/c14-7-8-5-11-12(6-8)9-2-1-3-10(4-9)13(15)16/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBJGWNCUVCJTRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])N2C=C(C=N2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-Nitrophenyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 3-nitrophenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent formylation. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature and pressure, as well as the use of high-purity reagents.

Chemical Reactions Analysis

1-(3-Nitrophenyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions include carboxylic acids, amines, and substituted pyrazoles.

Scientific Research Applications

1-(3-Nitrophenyl)-1H-pyrazole-4-carbaldehyde has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of dyes, pigments, and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-Nitrophenyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key structural and spectroscopic differences

Key Observations :

- The aldehyde proton in ¹H NMR consistently appears as a singlet near δ 9.1–9.5 ppm across derivatives, confirming minimal electronic perturbation from substituents .

- IR carbonyl stretches vary slightly (1633–1670 cm⁻¹), with electron-withdrawing groups (e.g., NO₂) lowering C=O frequencies due to conjugation effects .

- Halogenated derivatives (e.g., 4-fluorophenyl) show enhanced thermal stability and solubility compared to nitro-substituted analogs .

Table 2: Antimicrobial and antioxidant activities

Key Observations :

- Nitro-substituted derivatives exhibit moderate antioxidant activity (IC₅₀ = 42.7 µM) due to radical scavenging by the nitro group .

- Halogenated analogs (e.g., 4-chloro, 4-fluoro) show superior antimicrobial potency, likely due to enhanced membrane permeability and target binding .

- Heteroaromatic substituents (e.g., thiophen-2-yl) improve DNA gyrase inhibition, with IC₅₀ values surpassing reference drugs like Novobiocin .

Biological Activity

1-(3-Nitrophenyl)-1H-pyrazole-4-carbaldehyde is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, biological activities, and mechanisms of action associated with this compound, supported by data tables and relevant research findings.

Synthesis

The synthesis of this compound typically involves the condensation of 3-nitrobenzaldehyde with hydrazine derivatives followed by cyclization to form the pyrazole ring. The general reaction pathway can be summarized as follows:

- Condensation Reaction :

- Cyclization :

Biological Activities

The biological activities of this compound have been investigated in several studies, revealing its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

Anti-inflammatory Activity

Research indicates that compounds containing the pyrazole moiety exhibit significant anti-inflammatory properties. In one study, derivatives of pyrazole were evaluated for their ability to inhibit inflammation in animal models. The results showed that this compound significantly reduced paw swelling in rats, comparable to standard anti-inflammatory drugs like diclofenac sodium.

Anticancer Activity

The anticancer potential of this compound has also been highlighted in various studies. It has shown efficacy against several cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: MDA-MB-231 Cells

In a study examining the effects on MDA-MB-231 cells, it was found that treatment with this compound led to:

- Morphological Changes : Indication of apoptosis.

- Caspase Activation : Enhanced caspase-3 activity was observed at concentrations of 10 μM.

| Concentration (μM) | Caspase-3 Activity (fold increase) |

|---|---|

| 10 | 1.33 - 1.57 |

The biological activity of this compound is attributed to its ability to interact with various molecular targets involved in inflammatory and cancer pathways. Notably, it may inhibit microtubule assembly and disrupt cell cycle progression, leading to apoptosis in cancer cells.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(3-Nitrophenyl)-1H-pyrazole-4-carbaldehyde, and how are they optimized for yield?

- Methodological Answer : The compound is typically synthesized via the Vilsmeier–Haack reaction, where formylation of the pyrazole ring is achieved using phosphoryl chloride (POCl₃) and dimethylformamide (DMF). Substituents on the phenyl ring (e.g., nitro groups) influence reactivity; for instance, electron-withdrawing groups like nitro enhance electrophilic substitution efficiency. Optimization involves controlling reaction temperature (80–100°C) and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .

Q. How is the structural characterization of this compound performed?

- Methodological Answer : X-ray crystallography is the gold standard. Single crystals are grown via slow evaporation in ethanol or dichloromethane. Data collection uses Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Structure refinement employs SHELXL for small-molecule crystallography, with validation via PLATON to check for missed symmetry or twinning. The nitro group’s orientation and planarity with the pyrazole ring are critical parameters analyzed .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer : Pyrazole-4-carbaldehyde derivatives exhibit antimicrobial properties. For example, analogs like 1-(4-isopropylbenzyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde show activity against E. coli and P. aeruginosa via membrane disruption, assessed via broth microdilution assays (MIC values: 8–32 µg/mL). Comparative studies against ampicillin highlight substituent-dependent potency, with nitro groups enhancing bioavailability .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for nitro-substituted pyrazole derivatives?

- Methodological Answer : Discrepancies in bond lengths or angles may arise from thermal motion or disorder. Use SHELXL’s restraints (e.g., DFIX, FLAT) to refine problematic regions. Validate with ADDSYM in PLATON to detect higher symmetry. For nitro group disorder, apply PART instructions to model alternative conformations. Cross-validate with Hirshfeld surface analysis to confirm intermolecular interactions .

Q. What strategies improve the compound’s bioactivity against drug-resistant bacterial strains?

- Methodological Answer : Structure-activity relationship (SAR) studies suggest:

- Substituent Engineering : Introducing fluorine or chloro groups at the phenyl ring (e.g., 1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde) enhances lipophilicity and membrane penetration .

- Hybridization : Conjugation with nitrofuran (e.g., 1-(4-fluorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde) introduces redox-active moieties, disrupting bacterial electron transport chains .

- In Silico Screening : Molecular docking (AutoDock Vina) predicts binding to penicillin-binding proteins (PBPs) or DNA gyrase .

Q. How do solvent effects influence the compound’s stability during storage?

- Methodological Answer : Stability assays in DMSO, ethanol, and aqueous buffers (pH 4–9) reveal hydrolysis susceptibility at the aldehyde group. NMR monitoring (¹H, 500 MHz) shows degradation products (e.g., carboxylic acid derivatives). Storage recommendations: anhydrous conditions (<1% H₂O) at −20°C in amber vials. LC-MS (ESI+) tracks aldehyde oxidation over time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.